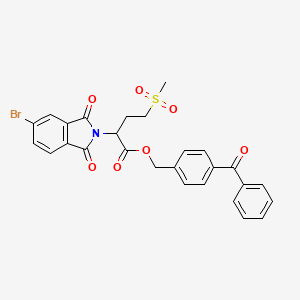![molecular formula C26H28N2O2 B4167614 3-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide CAS No. 307302-09-6](/img/structure/B4167614.png)
3-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide
Descripción general
Descripción
3-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves its binding to the active site of the target enzyme or receptor, thereby inhibiting its activity. The compound has been found to exhibit both reversible and irreversible inhibition depending on the specific target. The binding affinity and selectivity of the compound can be modulated by modifying its chemical structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide depend on the specific target it inhibits. For example, inhibition of kinases can lead to the modulation of various signaling pathways involved in cell growth, proliferation, and differentiation. Inhibition of proteases can lead to the modulation of various physiological processes such as blood coagulation, inflammation, and immune response. The compound has also been found to exhibit neuroprotective effects in various animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide in lab experiments include its potent inhibitory activity, high binding affinity and selectivity, and modifiable chemical structure. The compound can be used to study the specific role of the target enzyme or receptor in various physiological and pathological processes. However, the limitations of using the compound include its potential toxicity, lack of in vivo efficacy, and limited availability.
Direcciones Futuras
There are several future directions for the research on 3-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide. One direction is the development of more potent and selective analogs of the compound for specific targets. Another direction is the investigation of the in vivo efficacy and toxicity of the compound in animal models. The compound can also be used to study the specific role of the target enzyme or receptor in various disease models. Finally, the compound can be used as a lead compound for the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes and receptors such as proteases, kinases, and G protein-coupled receptors (GPCRs). The compound has also shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
3-phenylmethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c29-26(23-10-7-11-25(18-23)30-20-22-8-3-1-4-9-22)27-24-14-12-21(13-15-24)19-28-16-5-2-6-17-28/h1,3-4,7-15,18H,2,5-6,16-17,19-20H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMUOLZCKWSOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184158 | |
| Record name | 3-(Phenylmethoxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307302-09-6 | |
| Record name | 3-(Phenylmethoxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307302-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethoxy)-N-[4-(1-piperidinylmethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4167547.png)
![4-[2-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4167555.png)
![4-(5-{[2-(1-adamantylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B4167561.png)
![2-{[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4167565.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4167570.png)

![N-{2-hydroxy-1-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4167576.png)
![ethyl (1-{[(4-chlorophenyl)amino]carbonyl}-3-oxodecahydro-2-quinoxalinyl)acetate](/img/structure/B4167582.png)

![2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}thio)acetamide](/img/structure/B4167592.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B4167598.png)

amino]-3-oxopropyl}benzamide](/img/structure/B4167617.png)
![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(2,3-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4167624.png)